molecular formula C18H17N5O3S B2585228 methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 578701-88-9

methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2585228
CAS No.: 578701-88-9
M. Wt: 383.43
InChI Key: PCYGZNPYPYAIOX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves the condensation of methyl benzoate with various substituents. The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial for monitoring the synthesis process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole moiety.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant with a triazole structure.

Uniqueness

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities.

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGZNPYPYAIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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